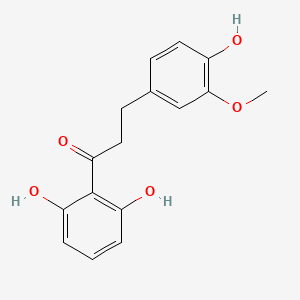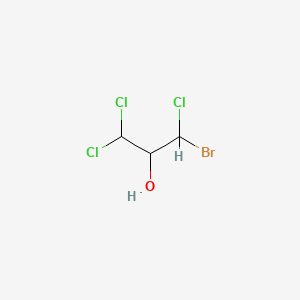
1-Bromo-1,3,3-trichloropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,3,3-trichloropropan-2-ol is an organohalogen compound with the molecular formula C₃H₄BrCl₃O. It is a brominated and chlorinated alcohol, known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propanol backbone, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-Bromo-1,3,3-trichloropropan-2-ol typically involves the bromination and chlorination of propanol derivatives. One common method includes the reaction of 1,3,3-trichloropropan-2-ol with bromine under controlled conditions. Industrial production methods often utilize similar halogenation reactions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-1,3,3-trichloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to yield alkanes.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,3,3-trichloropropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,3,3-trichloropropan-2-ol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The bromine and chlorine atoms can form strong interactions with nucleophilic sites on biomolecules, influencing their activity and function. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1,3,3-trichloropropan-2-ol can be compared with other halogenated alcohols, such as:
1-Bromo-1,3,3-trichloropropan-2-one: Similar in structure but with a ketone group instead of a hydroxyl group.
1-Bromo-1,3-dichloropropan-2-ol: Contains fewer chlorine atoms, leading to different reactivity and applications.
1-Bromo-3-chloropropane: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of bromine, chlorine, and hydroxyl functionalities, providing a wide range of reactivity and applications.
Eigenschaften
CAS-Nummer |
62872-12-2 |
|---|---|
Molekularformel |
C3H4BrCl3O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
1-bromo-1,3,3-trichloropropan-2-ol |
InChI |
InChI=1S/C3H4BrCl3O/c4-2(5)1(8)3(6)7/h1-3,8H |
InChI-Schlüssel |
XWBZDIHSDDYGGH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)Cl)(C(Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


sulfanium bromide](/img/structure/B14508377.png)
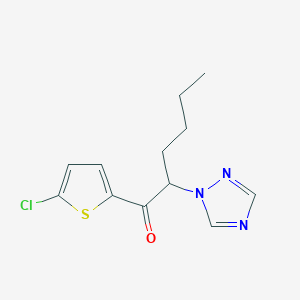
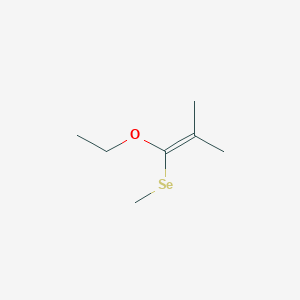
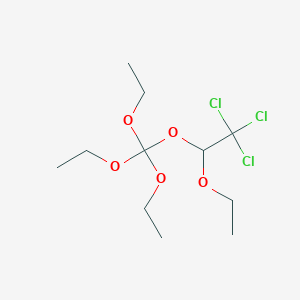
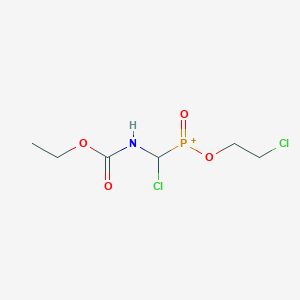
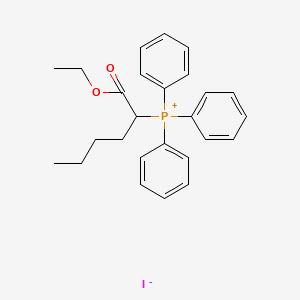
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)






